

# A Technical Guide to Glucosamine-2-13C Hydrochloride for Researchers

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Compound of Interest

Compound Name: Glucosamine-2-13C hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **Glucosamine-2-13C hydrochloride**, a stable isotope-labeled compound crucial for advanced research in metabolomics, proteomics, and drug development. This guide details commercial suppliers, quantitative specifications, experimental protocols, and its role in key cellular signaling pathways.

## **Commercial Suppliers and Quantitative Data**

**Glucosamine-2-13C hydrochloride** is available from several reputable commercial suppliers catering to the research community. The following tables summarize the available quantitative data for both the labeled and unlabeled compounds to facilitate comparison and experimental planning.

Table 1: Commercial Suppliers of D-Glucosamine-2-13C Hydrochloride



Supplier	Catalog Number	Additional Information
Santa Cruz Biotechnology	sc-221733	Alternate Name: 2-Amino-2- deoxy-D-glucose-2-13C Hydrochloride[1]
LGC Standards	TRC-G514953	Available in 2.5 mg and 25 mg pack sizes.[2]
MedChemExpress	HY-N0733S1	Part of their isotope-labeled compound library.
Omicron Biochemicals, Inc.	GLC-070	Inquire for pricing and availability.[3]

Table 2: Physicochemical Properties of D-Glucosamine-2-13C Hydrochloride

Property	Value	Source
Molecular Formula	C <sub>5</sub> <sup>13</sup> CH <sub>14</sub> CINO <sub>5</sub>	Santa Cruz Biotechnology[1]
Molecular Weight	216.63 g/mol	Santa Cruz Biotechnology[1]
Isotopic Purity	≥99 atom % 13C (for 1-13C variant)	Sigma-Aldrich
Isotopic Enrichment	Information not consistently available for the 2-13C variant. Researchers should consult the certificate of analysis from the supplier.	

Table 3: Physicochemical Properties of Unlabeled D-Glucosamine Hydrochloride (for reference)



Property	Value	Source
CAS Number	66-84-2	Cayman Chemical, Sigma- Aldrich
Molecular Formula	C <sub>6</sub> H <sub>13</sub> NO <sub>5</sub> · HCl	Sigma-Aldrich
Molecular Weight	215.63 g/mol	Sigma-Aldrich
Purity	≥99% (HPLC)	Sigma-Aldrich
>99%	bioWORLD	
≥95%	Cayman Chemical	_
Melting Point	190-194 °C (decomposes)	Sigma-Aldrich, bioWORLD
Optical Rotation	[ $\alpha$ ]20/D +72.5 $^{\circ}$ (c=2, H <sub>2</sub> O, 5hrs)	ChemicalBook
Solubility	Water: >100 mg/mL	Sigma-Aldrich, bioWORLD
PBS (pH 7.2): ~10 mg/mL	Cayman Chemical	
Appearance	White crystalline powder	bioWORLD

## **Experimental Protocols**

The use of **Glucosamine-2-13C hydrochloride** in metabolic labeling studies allows for the tracing of glucosamine through various metabolic pathways. Below are generalized protocols for cell culture labeling and subsequent analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

### **Metabolic Labeling of Cultured Cells**

This protocol describes the general procedure for labeling cells with **Glucosamine-2-13C hydrochloride** to study its incorporation into cellular metabolites and macromolecules.

#### Materials:

Cell line of interest



- Complete cell culture medium
- Glucose-free and glutamine-free cell culture medium
- Glucosamine-2-13C hydrochloride
- Dialyzed fetal bovine serum (FBS)
- Phosphate-buffered saline (PBS)
- Cell scrapers
- Centrifuge

#### Procedure:

- Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes)
   and allow them to reach the desired confluency in complete culture medium.
- Media Preparation: Prepare the labeling medium by supplementing glucose-free and glutamine-free medium with dialyzed FBS, glutamine, and a known concentration of Glucosamine-2-13C hydrochloride. The unlabeled glucose concentration should be adjusted based on the experimental goals.
- Labeling: Aspirate the complete medium from the cells, wash once with PBS, and then add the prepared labeling medium.
- Incubation: Incubate the cells for a predetermined time course (e.g., 0, 2, 6, 12, 24 hours) to allow for the uptake and metabolism of the labeled glucosamine.
- Cell Harvesting: After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
- Metabolite Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and scrape them. Collect the cell lysate and centrifuge to pellet the protein and cell debris.
   The supernatant contains the metabolites for analysis.





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Caption: Workflow for metabolic labeling of cultured cells.

### **Analysis by Mass Spectrometry (MS)**

MS is a powerful technique to identify and quantify the incorporation of 13C from **Glucosamine-2-13C hydrochloride** into various downstream metabolites.

#### Procedure:

- Sample Preparation: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
- Derivatization (for GC-MS): For analysis by gas chromatography-mass spectrometry (GC-MS), derivatize the dried metabolites to increase their volatility.
- LC-MS/MS or GC-MS Analysis: Reconstitute the samples in an appropriate solvent and inject them into the LC-MS/MS or GC-MS system.
- Data Analysis: Analyze the mass spectra to identify metabolites containing 13C and determine the isotopic enrichment. This is achieved by monitoring the mass shift in the molecular ions and their fragments.

## Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to pinpoint the location of the 13C label within a molecule.

#### Procedure:

 Sample Preparation: Lyophilize the metabolite extracts and reconstitute them in a deuterated solvent (e.g., D<sub>2</sub>O).



- NMR Data Acquisition: Acquire 1D <sup>1</sup>H and <sup>13</sup>C NMR spectra, as well as 2D correlation spectra (e.g., HSQC, HMBC) on a high-field NMR spectrometer.
- Data Analysis: Analyze the spectra to identify the chemical shifts of the 13C-labeled carbons and their coupled protons. This confirms the metabolic fate of the labeled glucosamine.

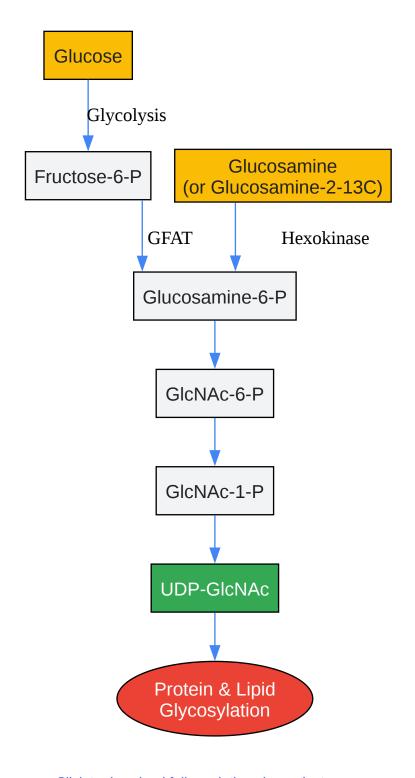
## **Signaling Pathways and Logical Relationships**

**Glucosamine-2-13C hydrochloride** is an invaluable tool for probing key signaling pathways involved in cellular metabolism, inflammation, and stress responses.

### **Hexosamine Biosynthetic Pathway (HBP)**

Glucosamine enters the hexosamine biosynthetic pathway (HBP) after being phosphorylated to glucosamine-6-phosphate. The HBP produces UDP-N-acetylglucosamine (UDP-GlcNAc), a crucial substrate for glycosylation of proteins and lipids.





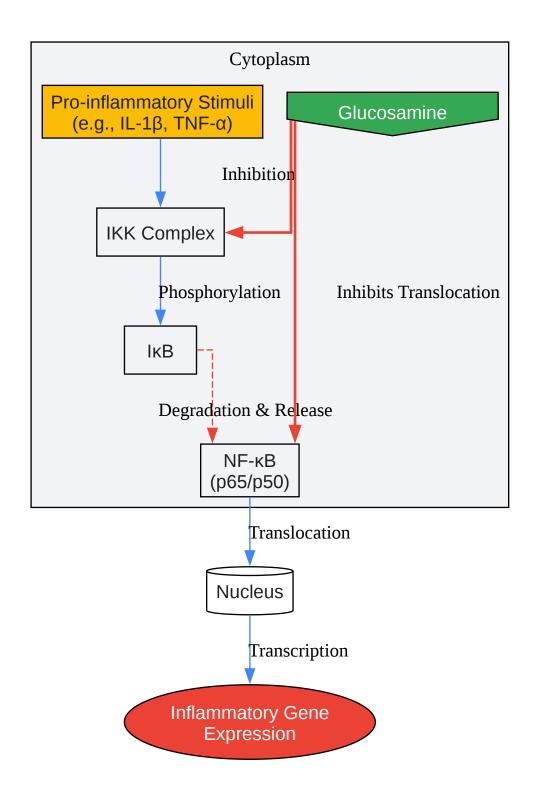
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Caption: The Hexosamine Biosynthetic Pathway.

## **Glucosamine and NF-kB Signaling**



Glucosamine has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. This is thought to occur through various mechanisms, including the inhibition of IκB kinase (IKK) activity and the nuclear translocation of NF-κB subunits.



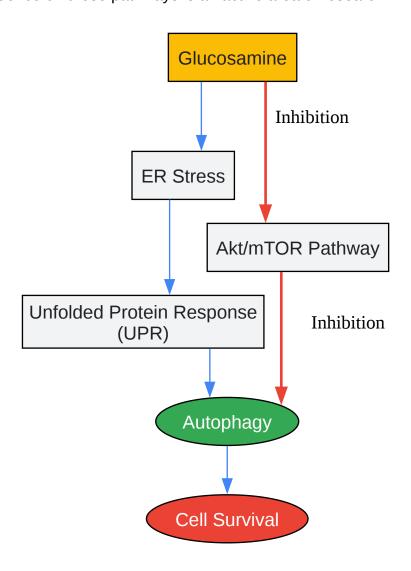


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Caption: Glucosamine's inhibition of NF-кВ signaling.

### **Glucosamine, ER Stress, and Autophagy**

Studies have indicated that glucosamine can induce endoplasmic reticulum (ER) stress and modulate autophagy. The accumulation of unfolded proteins in the ER triggers the unfolded protein response (UPR), which can lead to autophagy as a pro-survival mechanism. Glucosamine's influence on these pathways is an active area of research.



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Caption: Glucosamine's role in ER stress and autophagy.



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### References

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